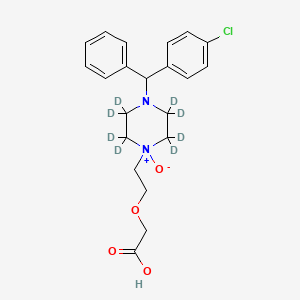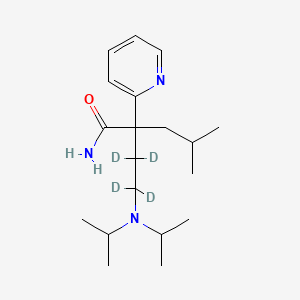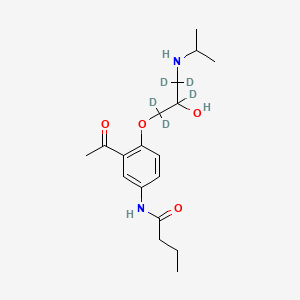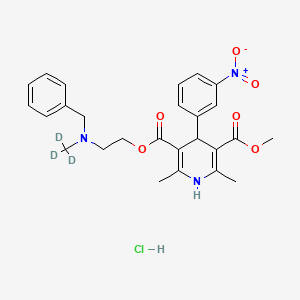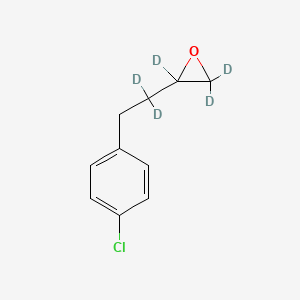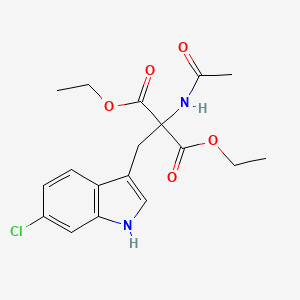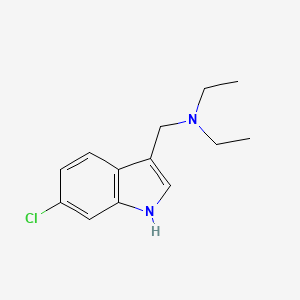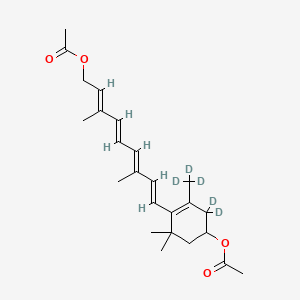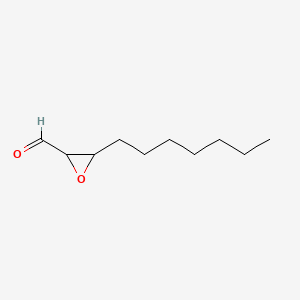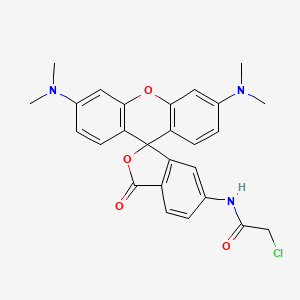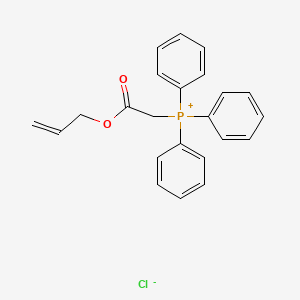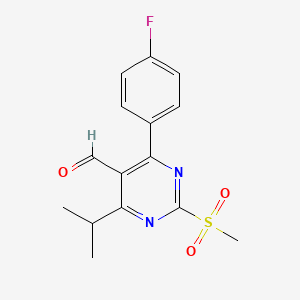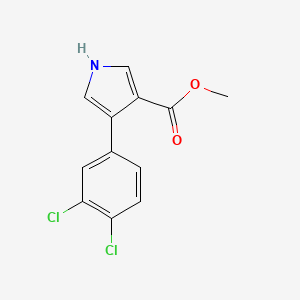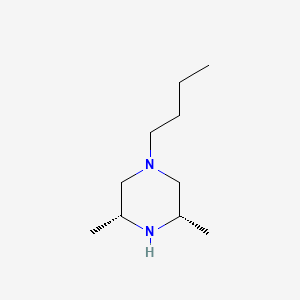
(3R,5S)-1-Butyl-3,5-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of butyl and dimethyl groups attached to the piperazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-butylpiperazine and 3,5-dimethylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-Butyl-3,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
(3R,5S)-1-Butyl-3,5-dimethylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5S)-1-Butyl-3,5-dimethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-1-Butyl-3,5-dimethylpiperidine: A similar compound with a piperidine ring instead of a piperazine ring.
(3R,5S)-1-Butyl-3,5-dimethylpyrrolidine: Another related compound with a pyrrolidine ring.
Uniqueness
(3R,5S)-1-Butyl-3,5-dimethylpiperazine is unique due to its specific stereochemistry and the presence of both butyl and dimethyl groups. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
109055-59-6 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-butyl-3,5-dimethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-4-5-6-12-7-9(2)11-10(3)8-12/h9-11H,4-8H2,1-3H3 |
InChI Key |
SHKKUBZVEDHKGW-UHFFFAOYSA-N |
SMILES |
CCCCN1CC(NC(C1)C)C |
Canonical SMILES |
CCCCN1CC(NC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


